molecular formula C16H16N4O7 B14416278 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one CAS No. 81238-59-7

4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one

Cat. No.: B14416278
CAS No.: 81238-59-7
M. Wt: 376.32 g/mol
InChI Key: HINSAQVMAZCKQT-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinylidene group attached to a dinitrophenyl ring, along with methoxymethyl groups on a cyclohexa-2,5-dien-1-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone under reflux conditions in an ethanol solvent . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions . The compound’s hydrazinylidene group can form stable complexes with various metal ions, which can influence its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

81238-59-7

Molecular Formula

C16H16N4O7

Molecular Weight

376.32 g/mol

IUPAC Name

4-[(2,4-dinitrophenyl)diazenyl]-2,6-bis(methoxymethyl)phenol

InChI

InChI=1S/C16H16N4O7/c1-26-8-10-5-12(6-11(9-27-2)16(10)21)17-18-14-4-3-13(19(22)23)7-15(14)20(24)25/h3-7,21H,8-9H2,1-2H3

InChI Key

HINSAQVMAZCKQT-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1O)COC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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